3-Ethynyl-3'-fluoro-1,1'-biphenyl
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Overview
Description
3-Ethynyl-3’-fluoro-1,1’-biphenyl is an organic compound characterized by the presence of an ethynyl group and a fluorine atom attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3’-fluoro-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Halogenation: The biphenyl compound is first halogenated to introduce a fluorine atom at the desired position.
Sonogashira Coupling: The halogenated biphenyl is then subjected to Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, to introduce the ethynyl group. This reaction typically uses a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of 3-Ethynyl-3’-fluoro-1,1’-biphenyl may involve:
Large-Scale Halogenation: Using continuous flow reactors to efficiently introduce the fluorine atom.
Automated Coupling Reactions: Employing automated systems for the Sonogashira coupling to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3’-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of fluoro-substituted carbonyl compounds.
Reduction: Formation of fluoro-substituted alkenes or alkanes.
Substitution: Formation of biphenyl derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, 3-Ethynyl-3’-fluoro-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated biphenyls with biological molecules. Its ethynyl group can be used for bioorthogonal reactions, enabling the labeling and tracking of biomolecules.
Medicine
In medicinal chemistry, 3-Ethynyl-3’-fluoro-1,1’-biphenyl is investigated for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3’-fluoro-1,1’-biphenyl depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to other molecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Ethynylbiphenyl: Lacks the fluorine atom, which may result in different reactivity and applications.
3-Fluoro-1,1’-biphenyl:
3-Ethynyl-4’-fluoro-1,1’-biphenyl: The position of the fluorine atom is different, which can influence the compound’s behavior in chemical reactions and applications.
Uniqueness
3-Ethynyl-3’-fluoro-1,1’-biphenyl is unique due to the specific positioning of both the ethynyl and fluorine groups on the biphenyl structure. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.
Biological Activity
3-Ethynyl-3'-fluoro-1,1'-biphenyl is a compound characterized by its unique biphenyl structure, featuring an ethynyl group and a fluorine atom. This chemical structure imparts distinctive electronic properties, which may influence its biological activity. Understanding its biological implications is crucial for potential applications in medicinal chemistry and materials science.
- Molecular Formula : C13H9F
- Molecular Weight : 196.22 g/mol
- Structure : The compound consists of two phenyl rings connected by a triple bond (ethynyl) with a fluorine substituent on one of the rings.
Interaction Studies
Studies indicate that the ethynyl group enhances the ability of this compound to form π-stacking interactions, which are significant for solid-state properties in electronic applications. Additionally, similar biphenyl derivatives have shown varying degrees of interaction with biological targets, suggesting that further research could uncover significant insights into the biological activity of this compound.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Fluorobiphenyl | Biphenyl with a fluorine at para position | Simple structure; used as a reference compound |
4-Ethynylbiphenyl | Biphenyl with an ethynyl group at para position | Similar reactivity; lacks fluorine |
2-Fluorobiphenyl | Biphenyl with a fluorine at ortho position | Different steric effects; alters reactivity |
The combination of both ethynyl and fluoro substituents in this compound may enhance its reactivity in cross-coupling reactions and provide distinct physical properties beneficial for material applications.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides valuable context:
- Antimicrobial Activity : Research on biphenyl derivatives has indicated potential antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains, showing varying levels of efficacy. Further investigation into this compound could reveal similar activities.
- Cell Viability : In vitro studies on related compounds have assessed their impact on cell viability using assays such as MTT tests. These studies typically evaluate the cytotoxic effects of compounds at different concentrations over specified durations. Although direct studies on this compound are needed, such methodologies can be applied to assess its biological safety and efficacy.
Properties
Molecular Formula |
C14H9F |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-ethynyl-3-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C14H9F/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h1,3-10H |
InChI Key |
NJSJTGCNUDXELG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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